

# An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde

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## Compound of Interest

Compound Name: 1-Methylimidazole-4-acetaldehyde

CAS No.: 19639-03-3

Cat. No.: B021412

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Methylimidazole-4-acetaldehyde** (also known as 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde). This compound is a key metabolite in the histidine metabolic pathway and a subject of interest in various research fields, including drug development and metabolic studies. This document consolidates available data on its physicochemical properties, provides detailed theoretical and enzymatic synthetic protocols, and discusses its chemical behavior. All quantitative data are presented in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.

## Chemical and Physical Properties

**1-Methylimidazole-4-acetaldehyde** is a solid, alpha-CH<sub>2</sub>-containing aldehyde. It is a known human and mouse metabolite.<sup>[1][2][3]</sup> Its core chemical and physical properties are summarized in the tables below.

**Table 1: General Chemical Properties**

Property	Value	Source
Chemical Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	[1][3]
Molecular Weight	124.14 g/mol	[1]
IUPAC Name	2-(1-methylimidazol-4-yl)acetaldehyde	[1]
CAS Number	19639-03-3	[1][3]
Synonyms	Methylimidazoleacetaldehyde, 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde, N-methylimidazole-4-acetaldehyde	[1]

**Table 2: Physicochemical Data**

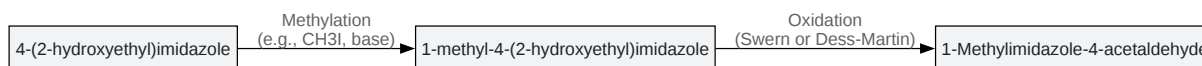
Property	Value	Source
Physical State	Solid	[1]
Boiling Point	311 °C	[3]
Density	1.1 g/cm <sup>3</sup>	[3]
logP	-0.6 to -0.067	[1]
Topological Polar Surface Area	34.9 Å <sup>2</sup>	

## Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Methylimidazole-4-acetaldehyde** is not readily available in the literature, a plausible and effective method involves the oxidation of the corresponding primary alcohol, 1-methyl-4-(2-hydroxyethyl)imidazole. Two common and mild oxidation methods suitable for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

## Proposed Synthesis via Oxidation of 1-methyl-4-(2-hydroxyethyl)imidazole

The overall proposed synthetic pathway is a two-step process starting from 4-(2-hydroxyethyl)imidazole, which is first methylated and then oxidized.



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**Figure 1:** Proposed two-step synthesis of **1-Methylimidazole-4-acetaldehyde**.

### Experimental Protocol: Swern Oxidation

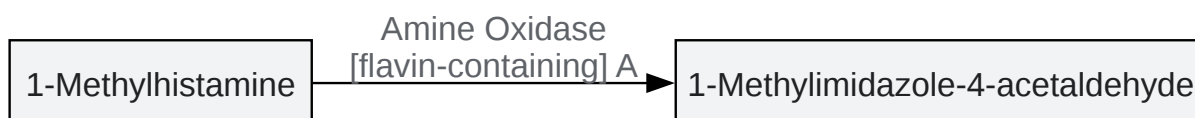
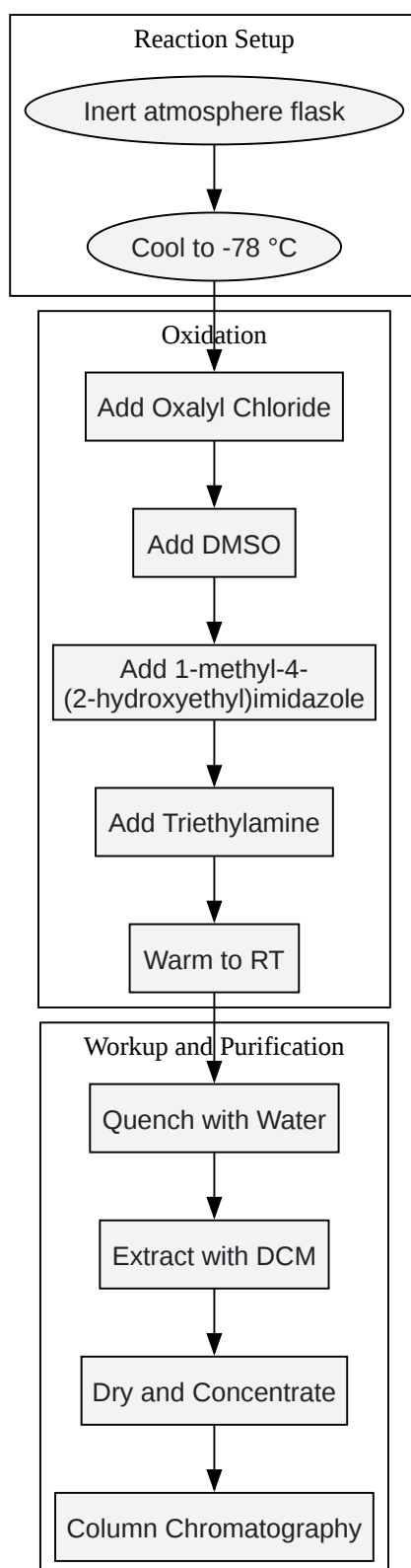
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions, which minimizes over-oxidation to the carboxylic acid.[4]

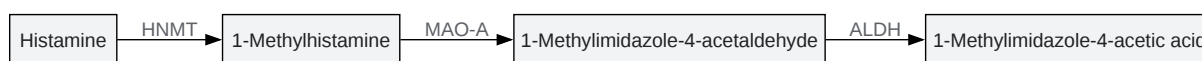
Materials:

- 1-methyl-4-(2-hydroxyethyl)imidazole
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
- Add anhydrous DCM to the flask, followed by oxalyl chloride (2.0 equivalents) via a syringe at -78 °C (dry ice/acetone bath).
- Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
- Slowly add a solution of 1-methyl-4-(2-hydroxyethyl)imidazole (1.0 equivalent) in anhydrous DCM via the second dropping funnel, keeping the temperature below -60 °C. Stir for 30 minutes.
- Add triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -60 °C. After the addition is complete, stir the reaction mixture for another 30 minutes at -78 °C.
- Allow the reaction to warm to room temperature.
- Quench the reaction by adding water.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.





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## References

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